
N-(4-fluorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as FPOP, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. FPOP belongs to the family of oxadiazole derivatives and has shown promising results in studies related to cancer treatment, bacterial infections, and neurological disorders.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide involves the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells and bacteria. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound also inhibits the activity of bacterial DNA gyrase, an enzyme that is essential for bacterial DNA replication. In addition, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In addition, this compound has been found to reduce the production of reactive oxygen species in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-fluorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is its broad-spectrum activity against cancer cells and bacteria. This compound has been found to be effective against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been found to be effective against multidrug-resistant bacteria, which are a major public health concern. However, one of the limitations of this compound is its toxicity to normal cells. Further studies are needed to determine the optimal dosage and administration of this compound to minimize its toxicity.
Zukünftige Richtungen
There are several future directions for the study of N-(4-fluorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. One direction is to investigate the potential of this compound as a combination therapy with other anticancer drugs. Studies have shown that this compound enhances the activity of certain anticancer drugs, such as cisplatin and doxorubicin. Another direction is to investigate the potential of this compound as a diagnostic tool for cancer. Studies have shown that this compound accumulates in cancer cells, which may allow for its use as a cancer-specific imaging agent. Finally, further studies are needed to determine the optimal dosage and administration of this compound for its potential use in clinical settings.
Synthesemethoden
The synthesis of N-(4-fluorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 4-fluoroaniline with furan-2-carboxylic acid hydrazide in the presence of phosphorous oxychloride. The resulting compound is then reacted with 3-bromopropionyl chloride in the presence of triethylamine to yield this compound. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in cancer treatment. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to be effective against bacterial infections, including multidrug-resistant strains. In addition, this compound has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3/c16-10-3-5-11(6-4-10)17-13(20)7-8-14-18-15(19-22-14)12-2-1-9-21-12/h1-6,9H,7-8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHMEMFDKJBVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

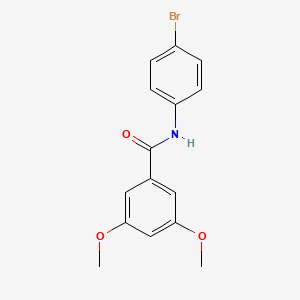
![(E)-N'-((1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7700542.png)
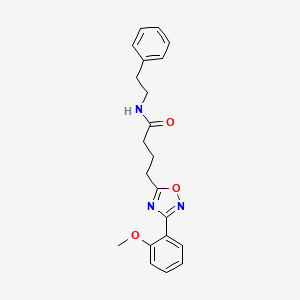
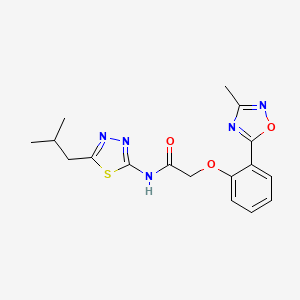
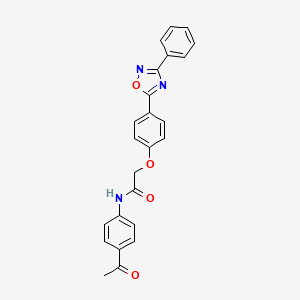
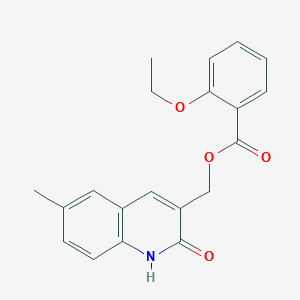
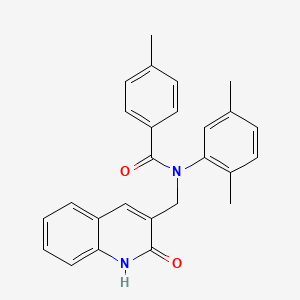
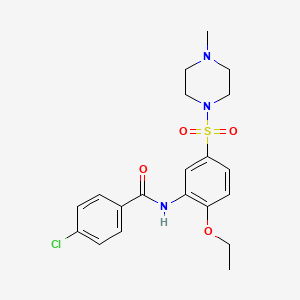


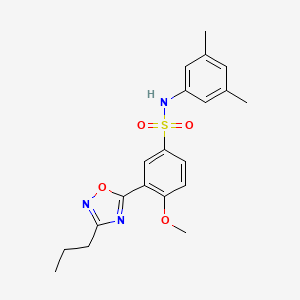
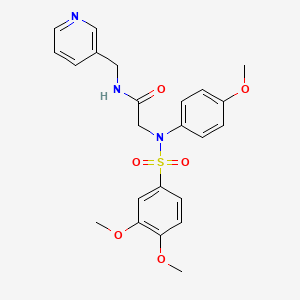
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7700634.png)
